molecular formula C12H13NO3 B14650465 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester CAS No. 50899-14-4

5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester

Cat. No.: B14650465
CAS No.: 50899-14-4
M. Wt: 219.24 g/mol
InChI Key: BWNIQLACJQGOFX-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3 as a catalyst under moderate reaction conditions to achieve high yields of substituted isoxazoles . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different substituents at the phenyl ring or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oximes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoxazoles depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, derivatives of isoxazolecarboxylic acids have shown potential as antitubercular agents. These compounds exhibit activity against drug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for new drug development .

Industry: In the industrial sector, this compound is used in the production of pesticides and other agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the growth of Mycobacterium tuberculosis through the disruption of essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of vital cellular components .

Comparison with Similar Compounds

  • 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester

Comparison: Compared to similar compounds, 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNIQLACJQGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482652
Record name 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50899-14-4
Record name 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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